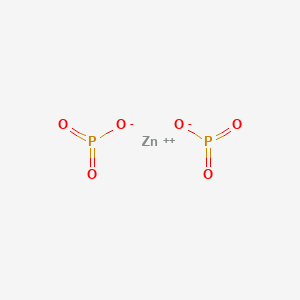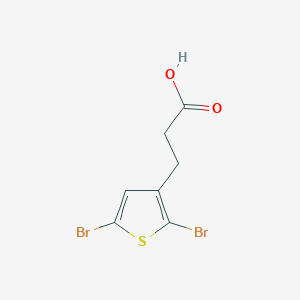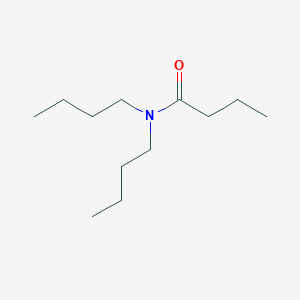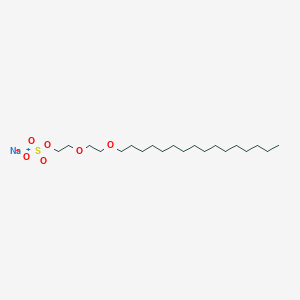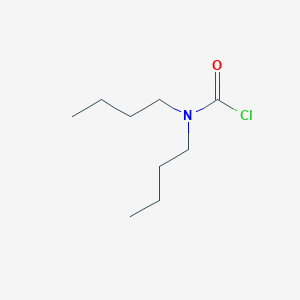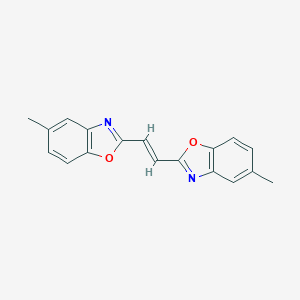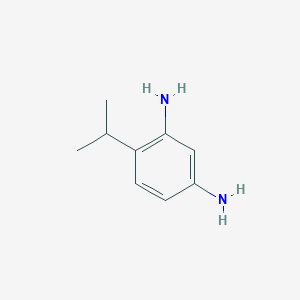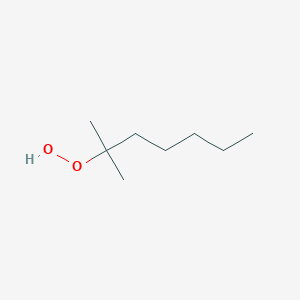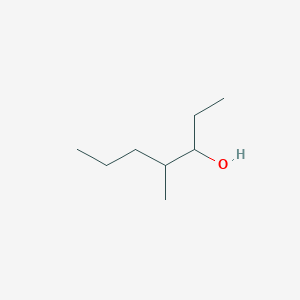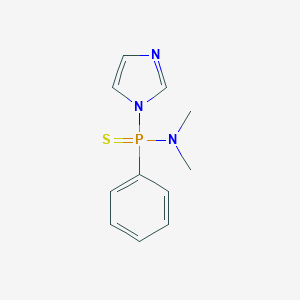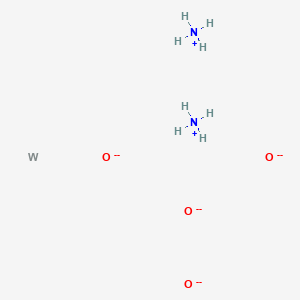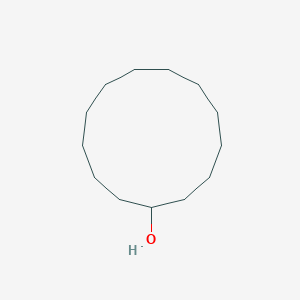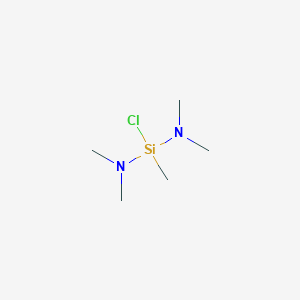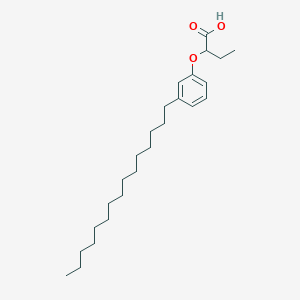
2-(3-Pentadecylphenoxy)butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pentadecylphenoxy)butyric acid, also known as PPBA, is a synthetic plant growth regulator that is widely used in agriculture. It belongs to the family of phenoxyalkanoic acids, which are known for their ability to stimulate plant growth and development. PPBA has been shown to have a variety of effects on plants, including increasing yield, improving quality, and enhancing stress tolerance. In
作用机制
The mechanism of action of 2-(3-Pentadecylphenoxy)butyric acid is not fully understood, but it is believed to involve the regulation of gene expression in plants. 2-(3-Pentadecylphenoxy)butyric acid has been shown to increase the expression of genes involved in photosynthesis, carbohydrate metabolism, and stress response. It has also been found to decrease the expression of genes involved in senescence and programmed cell death.
生化和生理效应
2-(3-Pentadecylphenoxy)butyric acid has a variety of biochemical and physiological effects on plants. It has been shown to increase the levels of chlorophyll, soluble sugars, and amino acids in plants. 2-(3-Pentadecylphenoxy)butyric acid also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect plants from oxidative stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been found to increase the levels of abscisic acid, a plant hormone that regulates stress response and growth.
实验室实验的优点和局限性
2-(3-Pentadecylphenoxy)butyric acid has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of effects on plants. However, there are also some limitations to its use. 2-(3-Pentadecylphenoxy)butyric acid can be toxic to some plant species at high concentrations, and its effects can vary depending on the plant species, growth conditions, and application method.
未来方向
There are many potential future directions for research on 2-(3-Pentadecylphenoxy)butyric acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of the specific genes and pathways that are regulated by 2-(3-Pentadecylphenoxy)butyric acid. This could lead to the development of new plant growth regulators that are more targeted and effective. Finally, there is also potential for the use of 2-(3-Pentadecylphenoxy)butyric acid in other areas, such as biotechnology and medicine, due to its ability to regulate gene expression.
合成方法
2-(3-Pentadecylphenoxy)butyric acid can be synthesized through a variety of methods, including esterification, Friedel-Crafts acylation, and Grignard reaction. One of the most common methods involves the reaction of 3-pentadecylphenol with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
科学研究应用
2-(3-Pentadecylphenoxy)butyric acid has been extensively studied for its effects on plant growth and development. It has been shown to increase yield and improve quality in a variety of crops, including rice, wheat, soybean, and cotton. 2-(3-Pentadecylphenoxy)butyric acid has also been found to enhance stress tolerance in plants, including drought, salt, and cold stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been shown to have a variety of other effects on plants, including promoting root growth, delaying senescence, and improving nutrient uptake.
属性
CAS 编号 |
14230-52-5 |
|---|---|
产品名称 |
2-(3-Pentadecylphenoxy)butyric acid |
分子式 |
C25H42O3 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
2-(3-pentadecylphenoxy)butanoic acid |
InChI |
InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3,(H,26,27) |
InChI 键 |
MTBHDSNPUORPTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
其他 CAS 编号 |
14230-52-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



